4H-1,4-thiazine 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-1,4-thiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNAEYJAVKHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h 1,4 Thiazine 1,1 Dioxide and Its Analogues
Direct Oxidation Routes for Thiazine-to-Thiazine 1,1-Dioxide Conversion
A prevalent and straightforward method for synthesizing 4H-1,4-thiazine 1,1-dioxides involves the direct oxidation of a pre-existing 4H-1,4-thiazine or its benzannulated analogue, 4H-1,4-benzothiazine. This transformation targets the sulfur atom of the thiazine (B8601807) ring, converting it to a sulfone group.
Peroxide-Mediated Oxidation of 4H-1,4-Benzothiazines
The oxidation of 4H-1,4-benzothiazines to their corresponding 1,1-dioxides is commonly achieved using peroxide-based reagents. researchgate.neteurjchem.compsu.eduresearchgate.net A widely employed method involves treating the 4H-1,4-benzothiazine with 30% hydrogen peroxide in glacial acetic acid. researchgate.neteurjchem.compsu.eduresearchgate.net This reaction is typically carried out under reflux conditions. researchgate.netpsu.edu The acetic acid acts as a solvent and may also participate in the formation of a more potent oxidizing species, peracetic acid, in situ.
The general reaction scheme involves the direct conversion of the sulfide (B99878) linkage in the benzothiazine ring to a sulfone. psu.edu This method has been successfully applied to a variety of substituted 4H-1,4-benzothiazines, including those with fluorine and chloro-substituents. researchgate.net For instance, fluorinated 4H-1,4-benzothiazine sulfones have been synthesized from their corresponding benzothiazines using this oxidative approach. researchgate.net
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |
| 4H-1,4-Benzothiazine | 30% Hydrogen Peroxide | Glacial Acetic Acid | Reflux | 4H-1,4-Benzothiazine-1,1-dioxide | researchgate.netpsu.edu |
| Fluorinated 4H-1,4-Benzothiazine | 30% Hydrogen Peroxide | Glacial Acetic Acid | Not specified | Fluorinated 4H-1,4-Benzothiazine sulfone | researchgate.net |
| 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines | 30% Hydrogen Peroxide | Glacial Acetic Acid | Not specified | 7-bromo/5,6-dimethyl-4H-1,4-benzothiazine sulfones | researchgate.net |
Oxidative Cyclization Precursors and Conditions
In some synthetic strategies, the formation of the thiazine ring and the oxidation of the sulfur atom occur in a concerted or sequential manner from acyclic precursors. This approach, known as oxidative cyclization, offers an efficient route to the target 1,1-dioxide compounds.
One notable example involves the condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO). researchgate.neteurjchem.com This reaction proceeds through the formation of an enaminoketone intermediate, which then undergoes oxidative cyclization to yield the 4H-1,4-benzothiazine. researchgate.net Subsequent oxidation, as described in the previous section, then furnishes the desired 1,1-dioxide. researchgate.neteurjchem.com
Another approach involves the iodine-mediated oxidative cyclization of 2-(aminosulfonyl)benzothioamides. This method provides a convenient route to 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides under mild conditions. clockss.org
| Precursors | Reagents/Conditions | Intermediate/Product | Reference |
| 2-Aminobenzenethiols and β-diketones/β-ketoesters | Dimethyl Sulfoxide (DMSO) | 4H-1,4-Benzothiazines | researchgate.neteurjchem.com |
| 2-(Aminosulfonyl)benzothioamides | Iodine, Triethylamine | 4H-1,3,2-Benzodithiazin-4-imine 1,1-dioxides | clockss.org |
Green Chemistry Approaches in Oxidation
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of 4H-1,4-thiazine 1,1-dioxide synthesis, green chemistry principles have been applied to the oxidation step.
Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and improved yields. researchgate.net For instance, the cyclization to form N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides can be accelerated by microwave irradiation under solvent-free conditions in the presence of potassium carbonate. researchgate.net
Furthermore, the use of polyethylene (B3416737) glycol (PEG-200) as a recyclable and biodegradable reaction medium represents another green approach for the metal-free synthesis of functionalized 1,4-benzothiazines, which can then be oxidized to the corresponding dioxides. nih.gov Baker's yeast has also been employed as a whole-cell biocatalyst for the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds, a reaction that can be further accelerated by ultrasonic irradiation. nih.gov
| Green Method | Precursors | Reagents/Conditions | Product | Reference |
| Microwave-assisted synthesis | Not specified | Solvent-free, K2CO3 | N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides | researchgate.net |
| Biocatalysis | 2-Aminothiophenols and 1,3-dicarbonyl compounds | Baker's yeast, methanol, ultrasonic irradiation | 4H-Benzo-1,4-thiazines | nih.gov |
| Green Solvent | 2-Aminothiophenols and 1,3-dicarbonyl compounds | Polyethylene glycol (PEG-200) | Functionalized 1,4-benzothiazines | nih.gov |
Cyclization and Cyclocondensation Strategies to Form the this compound Skeleton
An alternative to the direct oxidation of preformed thiazines is the construction of the this compound ring system through cyclization and cyclocondensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors that already contain the oxidized sulfur moiety or are designed to form it during the cyclization process.
Condensation of 2-Aminobenzenethiols with Dicarbonyl Compounds
A widely utilized method for the synthesis of 4H-1,4-benzothiazine derivatives involves the condensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters. researchgate.neteurjchem.compsu.edunih.gov This reaction typically proceeds in a solvent like dimethyl sulfoxide (DMSO), which can also act as an oxidant to facilitate the cyclization. researchgate.neteurjchem.com The resulting 4H-1,4-benzothiazines can then be oxidized to the corresponding 1,1-dioxides in a subsequent step. researchgate.neteurjchem.compsu.edu
The reaction is believed to proceed via an enaminoketone intermediate. researchgate.net Variations of this method have been developed to improve efficiency and environmental friendliness. For instance, carrying out the reaction under solvent-free conditions with a catalytic amount of hydrazine (B178648) hydrate (B1144303) and microwave irradiation can lead to high yields in short reaction times. nih.govresearchgate.net Another green approach utilizes basic alumina (B75360) as a heterogeneous catalyst under microwave irradiation without a solvent. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Aminobenzenethiols and β-diketones/β-ketoesters | Dimethyl Sulfoxide (DMSO) | 4H-1,4-Benzothiazines | researchgate.neteurjchem.compsu.edu |
| 2-Aminobenzenethiols and 1,3-dicarbonyl compounds | Hydrazine hydrate, microwave, solvent-free | 2,3-Disubstituted-1,4-benzothiazines | nih.gov |
| 2-Aminothiophenols and β-keto esters/β-diketones | Basic alumina, microwave, solvent-free | 4H-Benzo-1,4-thiazines | nih.gov |
Reactions of Thioureas or Thioamides with Electrophilic Acceptors
Thioureas and thioamides are versatile building blocks for the synthesis of various sulfur- and nitrogen-containing heterocycles, including the 1,3-thiazine ring system, which is isomeric to the 1,4-thiazine system. While not a direct route to 4H-1,4-thiazine 1,1-dioxides, these reactions are crucial for constructing related thiazine scaffolds.
For example, the reaction of thiourea (B124793) with Michael acceptors, such as acetylene (B1199291) monocarboxylates, can lead to the formation of 1,3-thiazinones. osi.lv Similarly, thiourea can react with ethyl 2-cyano-2-diazenylacetate in the presence of sodium ethoxide to yield thiazine derivatives. osi.lv
Thioamides can also undergo cycloaddition reactions. For instance, unsaturated thioamides can participate in hetero-Diels-Alder reactions with dienophiles to form 1,3-thiazine derivatives. rsc.org A microwave-assisted three-component reaction of an aromatic thioamide, an arylaldehyde, and a dienophile can produce optically active 1,3-thiazine derivatives. rsc.org
While these methods primarily yield 1,3-thiazine derivatives, they highlight the utility of thiourea and thioamide precursors in heterocyclic synthesis. Further structural modifications or alternative reaction pathways could potentially be explored to access the 1,4-thiazine skeleton.
| Reactants | Reagents/Conditions | Product Class | Reference |
| Thiourea and acetylene monocarboxylates | Not specified | 1,3-Thiazinones | osi.lv |
| Thiourea and ethyl 2-cyano-2-diazenylacetate | Sodium ethoxide, ethanol | Thiazines | osi.lv |
| Aromatic thioamide, arylaldehyde, and dienophile | Microwave irradiation | Optically active 1,3-thiazine derivatives | rsc.org |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a fundamental approach to the synthesis of 4H-1,4-thiazine 1,1-dioxides. This strategy typically involves the formation of a key bond to close the six-membered ring. One established method is the intramolecular cyclization of N-[(2-alkylsulfonyl)phenyl]amides of carboxylic acids. researchgate.netscirp.org This transformation is often facilitated by a base, which promotes the cyclization to furnish the desired 1,1-dioxo-4H-1,4-benzothiazine core. researchgate.net
Another notable intramolecular cyclization involves the spontaneous ring closure of 1-[(2-nitrophenyl)sulfonyl]ketones upon reduction of the nitro group. researchgate.netscirp.org The reduction of the nitro functionality to an amino group initiates a cascade that culminates in the formation of the thiazine ring.
Furthermore, a sequence involving Boc-protection of 2-(methylsulfanyl)aniline, followed by N-acylation and oxidation of the sulfur atom to a sulfonyl derivative, sets the stage for an anionic transposition of the acyl group. This rearrangement, coupled with a simultaneous deprotection-cyclization step, provides 4H-1,4-benzothiazine-1,1-dioxide derivatives in excellent yields. researchgate.net
Ring Contraction and Expansion Approaches
Ring transformation reactions, including ring contraction and expansion, offer alternative pathways to the this compound skeleton. These methods often utilize readily available heterocyclic precursors.
Access to 4H-Benzo[b]researchgate.netresearchgate.netthiazine 1,1-Dioxides via 2,5-Dihydrobenzo[f]researchgate.netacs.orgresearchgate.netthiadiazepine 1,1-Dioxide Ring Contraction
A notable and efficient synthesis of 4H-benzo[b] researchgate.netresearchgate.netthiazine 1,1-dioxides has been achieved through an unprecedented ring contraction of 2,5-dihydrobenzo[f] researchgate.netresearchgate.netacs.orgthiadiazepine 1,1-dioxides. researchgate.netacs.orgacs.org This transformation proceeds under mild conditions and involves the formation of a carbon-sulfur bond. researchgate.netacs.org The starting 2,5-dihydrobenzo[f] researchgate.netresearchgate.netacs.orgthiadiazepine 1,1-dioxides are readily accessible from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromoketones. researchgate.netacs.org
The reaction is often carried out at an elevated temperature to accelerate the transformation, leading to almost quantitative conversion to the corresponding benzothiazine 1,1-dioxide. acs.org This method is valued for its efficiency and the pharmacological relevance of the resulting products. researchgate.netacs.org
Related Ring Transformation Reactions
Other ring transformation reactions have also been explored for the synthesis of thiazine derivatives. For instance, the reaction of thiirene (B1235720) 1,1-dioxides with mesoionic oxazolones at room temperature in benzene (B151609) leads to the formation of 4H-1,4-thiazine 1,1-dioxides in high yield. thieme-connect.de This process involves the initial formation of a cycloadduct, which then undergoes elimination of carbon dioxide and ring expansion. thieme-connect.de Similarly, the reaction of thiirene 1,1-dioxides with in situ generated nitrile ylides also furnishes 4H-1,4-thiazine 1,1-dioxides via a cycloaddition-rearrangement pathway. thieme-connect.de
Tandem and Multicomponent Reactions for this compound Assembly
Tandem and multicomponent reactions have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single operation. These strategies are highly atom-economical and offer significant advantages in terms of step- and resource-efficiency.
Copper-Catalyzed Three-Component Cyclization
A copper-catalyzed three-component tandem reaction provides a convenient and practical one-pot synthesis of 1,4-benzothiazines. organic-chemistry.orgnih.gov This method involves the reaction of terminal alkynes, 2-iodo- or 2-bromophenyl isothiocyanates, and aqueous ammonia (B1221849). organic-chemistry.orgnih.gov The reaction proceeds in moderate to good yields and demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.org The resulting 1,4-benzothiazines can be further oxidized to the corresponding 1,1-dioxides. organic-chemistry.org
| Catalyst | Ligand | Base | Solvent | Temperature |
| CuTc | 1,10-phenanthroline | K2CO3 | CH3CN | 100°C |
| Table 1: Optimal Conditions for Copper-Catalyzed Three-Component Synthesis of 1,4-Benzothiazines. organic-chemistry.org |
N-Radical Initiated Aminosulfonylation Routes
A visible-light-mediated, N-radical initiated aminosulfonylation of unactivated C(sp³)–H bonds offers a modern approach to 5,6-dihydro-4H-1,2-thiazine 1,1-dioxides. acs.orgnih.gov In this metal-free and photoredox-catalyst-free process, O-aryl oximes react with DABCO·(SO₂)₂ under blue LED irradiation at room temperature. acs.orgnih.gov The reaction is initiated by the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer followed by insertion of sulfur dioxide to afford the cyclized product. acs.orgnih.gov This methodology can also be extended to the synthesis of 1H-benzo[d] researchgate.netacs.orgthiazine 2,2-dioxides. acs.org
| Reactants | Reagent | Light Source | Temperature | Product |
| O-Aryl oximes | DABCO·(SO₂)₂ | Blue LED | Room Temperature | 5,6-dihydro-4H-1,2-thiazine 1,1-dioxides |
| Table 2: N-Radical Initiated Aminosulfonylation for Thiazine 1,1-Dioxide Synthesis. acs.orgnih.gov |
Functionalization of Pre-existing Thiazine Systems
The strategic modification of the this compound scaffold and its analogues is crucial for tuning their physicochemical properties and exploring their potential in various applications. Functionalization of the pre-formed heterocyclic system allows for the introduction of a diverse array of substituents, enabling detailed structure-activity relationship (SAR) studies. Key methodologies have been developed that target both the nitrogen and carbon atoms of the thiazine or fused ring systems. These include N-alkylation, C-alkylation, lithiation followed by electrophilic quench, and direct ring halogenation.
N-Alkylation of the Thiazine Ring
A straightforward and widely employed method for derivatizing the this compound core is through the alkylation of the ring nitrogen. This reaction typically proceeds by treating the N-unsubstituted thiazine dioxide with an alkylating agent in the presence of a base.
Research has demonstrated the effective N-alkylation of various 3,5-disubstituted 4H-1,4-thiazine 1,1-dioxides. thieme-connect.de The reaction is commonly carried out using an alkyl halide as the alkylating agent and potassium carbonate as the base in a solvent such as acetone. thieme-connect.de This method provides a reliable route to a range of N-substituted derivatives. Similarly, N-alkylation has been reported for related saturated systems like 1,2-thiazinane-1,1-dioxide, highlighting the versatility of this approach. nih.gov
Table 1: N-Alkylation of 3,5-Disubstituted 4H-1,4-Thiazine 1,1-Dioxides thieme-connect.de
| Substituent (R1) | Substituent (Ar1) | Alkylating Agent (R2X) | Product (32) |
|---|---|---|---|
| Ph | 4-Tol | MeI | N-methyl-3-phenyl-5-(4-tolyl)-4H-1,4-thiazine 1,1-dioxide |
| 4-ClC6H4 | Ph | EtBr | N-ethyl-3-(4-chlorophenyl)-5-phenyl-4H-1,4-thiazine 1,1-dioxide |
Data sourced from research on the N-alkylation of 3,5-disubstituted 4H-1,4-thiazine 1,1-dioxides. thieme-connect.de
C-Alkylation of the Thiazine Ring
Direct functionalization of the carbon atoms of the thiazine ring offers another avenue for structural diversification. Studies on 3-oxo-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide have shown that C-alkylation can occur preferentially at the C2 position. cdnsciencepub.com This regioselectivity is a valuable tool for introducing substituents at a specific location on the heterocyclic core. The reaction is typically performed using alkyl halides in the presence of a suitable base. cdnsciencepub.com
Table 2: C-Alkylation of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine 1,1-Dioxide cdnsciencepub.com
| Alkylating Agent | Product |
|---|---|
| Methyl iodide | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide |
| Ethyl bromide | 2-Ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide |
This table illustrates the C-alkylation at the 2-position of the benzothiazine dioxide core. cdnsciencepub.com
C-H Functionalization via Lithiation
For analogues of this compound, such as dithieno Current time information in Chatham County, US.mdpi.comthiazines, C-H functionalization via a lithiation-electrophile trapping sequence is a powerful strategy. mdpi.comresearchgate.net This method takes advantage of the acidity of the α-protons on the thiophene (B33073) rings. Treatment with a strong base like n-butyllithium generates a lithiated intermediate that can then react with a variety of electrophiles to introduce new functional groups at the 2- and 6-positions. mdpi.comnih.gov
This approach has been utilized to synthesize a wide range of 2,6-disubstituted dithieno Current time information in Chatham County, US.mdpi.comthiazines. nih.gov The choice of electrophile determines the nature of the introduced substituent, allowing for the installation of halogens, silyl (B83357) groups, and boronic esters, which can be used in further cross-coupling reactions. mdpi.com
Table 3: Functionalization of Dithieno Current time information in Chatham County, US.mdpi.comthiazines via Lithiation mdpi.com
| Dithieno Current time information in Chatham County, US.mdpi.comthiazine Isomer | Electrophile | Product |
|---|---|---|
| syn-syn | Trimethyltin chloride | 2,6-bis(trimethylstannyl)-dithieno Current time information in Chatham County, US.mdpi.comthiazine |
| anti-anti | Iodine | 2,6-diiodo-dithieno Current time information in Chatham County, US.mdpi.comthiazine |
This table showcases the versatility of the lithiation-electrophilic quench strategy for functionalizing dithieno Current time information in Chatham County, US.mdpi.comthiazines. mdpi.com
Electrophilic Ring Bromination
Direct halogenation of the thiazine ring system provides another route for C-H functionalization. Research on hypervalent 1λ⁶,4-thiazine 1-oxides has demonstrated that these compounds can undergo ring bromination. thieme-connect.de The reaction with bromine in acetic acid leads to the formation of dibrominated products in moderate yields. thieme-connect.de This electrophilic substitution reaction offers a direct method for introducing bromine atoms onto the heterocyclic core, which can then serve as handles for further synthetic transformations.
Table 4: Ring Bromination of 1λ⁶,4-Thiazine 1-Oxides thieme-connect.de
| Starting Material (R1) | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3-Amino-5-phenyl-1-methyl-1λ⁶,4-thiazine 1-oxide | Br2, AcOH | 3-Amino-2,6-dibromo-5-phenyl-1-methyl-1λ⁶,4-thiazine 1-oxide | 34 |
Data from the ring bromination of hypervalent thiazine 1-oxides. thieme-connect.de
Chemical Reactivity and Transformation Studies of the 4h 1,4 Thiazine 1,1 Dioxide Core
Reactions Involving the Sulfonyl Group (-SO2-)
The sulfonyl group is a dominant feature of the 4H-1,4-thiazine 1,1-dioxide molecule, profoundly influencing its chemical behavior. This functional group is relatively inert, being weakly basic and non-oxidizing. ijirset.com However, it plays a crucial role in various chemical transformations.
Reductions and Eliminations of Sulfur Dioxide
The sulfonyl group can be removed from the thiazine (B8601807) ring through reductive processes, leading to the formation of different products. In reactions such as the Ramberg–Bäcklund reaction and the Julia olefination, sulfones are converted to alkenes via the elimination of sulfur dioxide. ijirset.com
Role in Stabilizing Adjacent Carbanions or Radicals
The sulfonyl group is known to stabilize adjacent carbanions. This stabilization is a key factor in various synthetic methodologies, such as the Carbanion-mediated Sulfonate (or Sulfonamide) Intermolecular Coupling and Intramolecular Cyclization (CSIC) reactions. researchgate.net The electron-withdrawing nature of the sulfonyl group can delocalize the negative charge of a neighboring carbanion, thereby increasing its stability. researchgate.netyoutube.com This effect is crucial for the formation of new carbon-carbon bonds.
Furthermore, recent studies have explored the controlled single-electron reduction of sulfones to generate carbon radicals. unifi.it This approach offers a novel method for creating carbon-centered radicals under mild conditions, which can then participate in various radical-based transformations. unifi.it
Reactions at the Nitrogen Center
The nitrogen atom at the 4-position of the this compound ring is a key site for functionalization, allowing for the introduction of various substituents.
N-Alkylation and N-Acylation Reactions
N-alkylation of the this compound core can be achieved, although it is not always a straightforward procedure. thieme-connect.de Often, 4-alkyl derivatives are prepared by cyclizing starting materials that already contain an alkylamino substituent. thieme-connect.de However, direct N-alkylation of related 2H-1,4-benzothiazin-3(4H)-ones has been accomplished using alkyl halides in the presence of a base like sodium amide or sodium hydride. thieme-connect.de The alkylation at the 4-N position of 2H-benzo researchgate.netthiazines has been shown to yield derivatives with bactericidal and antifungal properties. researchgate.net
N-acylation of the thiazine nitrogen has also been studied. While direct acylation of 4H-1,4-benzothiazines is possible, 4-acyl derivatives are more commonly synthesized using synthons that already possess a preformed N-acyl group. thieme-connect.decdnsciencepub.com
Table 1: Examples of N-Substituted this compound Derivatives and their Synthetic Methods
| Derivative | Substituent | Synthetic Method | Reference |
| 4-Alkyl-1,4-benzothiazines | Alkyl group | Cyclization of starting materials with an alkylamino substituent. | thieme-connect.de |
| 4-Acyl-1,4-benzothiazines | Acyl group | Use of synthons with a preformed N-acyl group. | thieme-connect.de |
| 1-(4-methyl-6-nitro-2H-benzo[b] researchgate.netthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives | Methyl group at N-4 | Methylation at the 4-N position. | researchgate.net |
N-Nitrosation Studies
The nitrogen atom of the thiazine ring can undergo nitrosation. A series of N-nitroso-2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxides have been synthesized and evaluated for their biological activities. researchgate.net The introduction of the N-nitroso group into the tetrahydrothiazine-1,1-dioxide core has been explored as a strategy to potentially enhance biological activity. researchgate.net
Carbon Backbone Functionalization
The carbon framework of the this compound ring can also be functionalized, allowing for the introduction of a variety of substituents and the construction of more complex molecular architectures.
Research has shown that the 1,1-dioxide of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine undergoes C-alkylation at the 2-position when treated with alkyl halides. cdnsciencepub.com The compound's structure allows for regioselective functionalization at the C2 and C3 positions, which is valuable for structure-activity relationship studies.
Furthermore, the synthesis of novel 1,2,3-triazole-piperazin-benzo[b] researchgate.netthiazine 1,1-dioxide derivatives has been achieved through a multi-step process. nih.gov This involves the initial formation of a key intermediate, 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] researchgate.netthiazine 1,1-dioxide, which then undergoes a 1,3-dipolar cycloaddition with various aryl azides to yield the final triazole-containing products. nih.gov
Electrophilic Substitution Reactions on the Thiazine Ring
While electrophilic substitutions are common for many heteroaromatic compounds, they are less frequently observed with the 1,4-thiazine system. thieme-connect.de The electron-withdrawing nature of the 1,1-dioxide group further deactivates the ring towards typical electrophilic attack. However, specific substitution patterns and reaction conditions can facilitate these reactions.
Nucleophilic Additions and Substitutions
The this compound system is more amenable to nucleophilic attack. For instance, in the synthesis of 4H-1,4-benzothiazines, a key step involves the nucleophilic addition of enaminones to the disulfide of 2-aminobenzenethiol, which is then followed by a cyclization reaction. openmedicinalchemistryjournal.com This highlights the susceptibility of the thiazine precursor to nucleophilic reagents.
Furthermore, derivatives of the 1,4-benzothiazine ring system can undergo nucleophilic substitution. For example, 2-chloro-1,4-benzothiazin-3(4H)-ones readily react with nucleophiles to replace the chlorine atom. thieme-connect.de
C-Alkylation at Specific Positions (e.g., C2-alkylation)
C-alkylation at the C2 position of the this compound ring has been reported. Specifically, the 1,1-dioxide of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine undergoes C-alkylation at the 2-position when treated with alkyl halides. cdnsciencepub.com This reactivity provides a direct method for introducing alkyl substituents at a specific carbon atom within the thiazine framework.
Ring-Opening and Ring-Closing Processes
The thiazine ring can participate in various ring-opening and ring-closing reactions, which are crucial for the synthesis of related heterocyclic systems and for understanding the stability of the core structure.
Reversible Ring Transformations
Studies have shown that the acylation of 3,4-dihydro-2H-1,4-benzothiazine can proceed without opening the thiazine ring. cdnsciencepub.com However, other transformations can involve reversible ring-opening and closing. For example, the synthesis of 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide from 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide proceeds through a ring-opening–ring-closure mechanism. nih.gov
Breakdown Mechanisms of Dioxides
The breakdown of 1,4-oxathiin (B13834599) S,S-dioxides, which are structurally related to thiazine dioxides, has been studied to understand their stability and reactivity. mdpi.com The formation of these compounds can involve a probable mechanism of initial deprotonation followed by nucleophilic attack and cyclization. mdpi.com The stability of these rings is a key factor in their synthetic utility.
Pericyclic Reactions and Cycloreversions of Thiazine Systems
Pericyclic reactions, including cycloadditions and cycloreversions, are significant transformations for the 4H-1,4-thiazine scaffold.
The hetero-Diels-Alder reaction is a powerful tool for constructing the 4H-1,3-thiazine ring system. researchgate.net Theoretical studies have been conducted to understand the influence of substituents on the cycloaddition-cycloreversion equilibrium of these systems. researchgate.net Experimental observations have shown that the possibility of cycloreversion of 4H-1,3-thiazines depends on the nature of the substituent at the 4-position of the ring. sciepub.comsciepub.com For instance, a methyl group at this position can hinder cycloreversion, while an electron-withdrawing group like ethyl carboxylate facilitates it. sciepub.comsciepub.com
In some cases, cycloadducts can be unstable and undergo cycloreversion. For example, the attempted isolation of certain diastereomeric cycloadducts failed due to their limited stability and decomposition via cycloreversion. scispace.com The cycloreversion process can also be influenced by the presence of other fused rings, as seen in the case of bis researchgate.netsciepub.comdithiolo researchgate.netnih.govthiazine derivatives where certain substituents can lead to cycloreversion and subsequent hydrolysis. nih.gov
| Reaction Type | Reactants/Precursors | Conditions | Products | Key Findings | Reference(s) |
| C2-Alkylation | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, Alkyl halides | Not specified | C2-alkylated derivatives | Alkylation occurs at the C2 position. | cdnsciencepub.com |
| Ring-Opening-Ring-Closure | 2-Thia-1-azabicyclo- researchgate.netsciepub.comhexane-2,2-dioxide, 4-Bromo-3,5-dimethylphenol | N,N-dimethylacetamide (DMAc) | 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide | Ring transformation occurs via a ring-opening and subsequent ring-closure. | nih.gov |
| Cycloreversion | 4H-1,3-Thiazines | Toluene, reflux | Cycloaddition precursors | Cycloreversion is dependent on the substituent at the 4-position. | sciepub.com |
| Cycloreversion | bis researchgate.netsciepub.comdithiolo researchgate.netnih.govthiazine ketothione with diaryl nitrile imines | Not specified | bis researchgate.netsciepub.comdithiolo researchgate.netnih.govthiazine dione | p-Nitrophenyl substitution can lead to cycloreversion and hydrolysis. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 4h 1,4 Thiazine 1,1 Dioxide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the structural elucidation of 4H-1,4-thiazine 1,1-dioxide derivatives, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons in a molecule. For the parent This compound , the ¹H NMR spectrum in DMSO-d₆ displays a characteristic AA'BB' pattern for the four CH protons, with major peaks observed at δ 7.12, 6.99, 6.02, and 5.88 ppm.
The analysis of substituted derivatives reveals predictable shifts based on the nature and position of the functional groups. For instance, in 3,5-diaryl-tetrahydro-N-formyl-1,4-thiazine-1,1-dioxides , the protons on the thiazine (B8601807) ring appear as a doublet at δ 3.10-3.21 ppm (for C-2 and C-6 protons) and a triplet at δ 4.40 ppm (for C-3 and C-5 protons), while aromatic protons resonate as a multiplet in the δ 7.00-7.50 ppm range. jocpr.com In more complex systems, such as benzimidazole-thiazinone derivatives , the methylene (B1212753) (CH₂) protons of the thiazine ring are observed as multiplets between δ 3.19–3.88 ppm, and the methine (CH) proton appears around δ 5.34–5.45 ppm. mdpi.com
¹³C NMR spectroscopy complements the proton data by defining the carbon framework. In benzimidazole-thiazinone derivatives, characteristic signals for aliphatic carbons (CH and CH₂) of the thiazine ring appear in the δ 41.00–43.00 ppm range. mdpi.com The presence of other functional groups, such as a carbonyl, gives rise to signals in expected regions, for example, δ 167.1–172.5 ppm for a ketone or amide carbon. mdpi.com The structural characterization of these derivatives is often confirmed using both ¹H and ¹³C NMR spectroscopy.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound Class | Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| This compound | ¹H | CH (vinyl) | 5.88 - 7.12 | |
| 3,5-Diaryl-tetrahydro-N-formyl-1,4-thiazine-1,1-dioxides | ¹H | CH₂ (C2, C6) | 3.10 - 3.21 | jocpr.com |
| ¹H | CH (C3, C5) | 4.40 | jocpr.com | |
| ¹H | Aromatic | 7.00 - 7.50 | jocpr.com | |
| Benzimidazole-thiazinone Derivatives | ¹H | CH₂ | 3.19 - 3.88 | mdpi.com |
| ¹H | CH | 5.34 - 5.45 | mdpi.com | |
| ¹³C | Aliphatic (CH, CH₂) | 41.00 - 43.00 | mdpi.com | |
| ¹³C | Carbonyl (C=O) | 167.1 - 172.5 | mdpi.com | |
| 1,2,3-Triazole-piperazin-benzo[b] mdpi.comresearchgate.netthiazine 1,1-dioxides | ¹H | SO₂-CH₂ | ~4.33 | nih.gov |
| ¹H | N-CH₂ (piperazine) | 3.56 - 3.78 | nih.gov | |
| ¹³C | SO₂-CH₂ | ~59.68 | nih.gov | |
| ¹³C | N-CH₂ (piperazine) | 44.30 - 49.54 | nih.gov |
2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure by establishing through-bond correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It is fundamental in tracing the connectivity within the thiazine ring and its substituents. The full assignment of proton signals in complex diazaphenothiazine systems, which are structurally related to thiazines, has been achieved using COSY spectra. nih.govtandfonline.com
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is a powerful method for assigning carbon signals based on their known proton attachments. For example, HMQC was utilized to confirm the relationship between carbon and proton signals in a series of benzimidazole–thiazinone derivatives. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu It is invaluable for connecting different fragments of a molecule, identifying quaternary carbons (which are not visible in HMQC/HSQC), and confirming the placement of substituents on the heterocyclic ring. The complete structural elucidation of complex systems like 1,9-diazaphenothiazines relies heavily on the long-range connectivity information provided by HMBC experiments. nih.govtandfonline.com
Conformational Analysis via NMR
NMR spectroscopy is also a powerful tool for investigating the three-dimensional structure and conformational preferences of the thiazine ring. researchgate.net The six-membered 1,4-thiazine ring is not planar and can adopt different conformations, such as a chair or boat-like structure. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Absorption Bands of the Sulfonyl Group
The sulfonyl (SO₂) group is a defining feature of this compound and its derivatives, and it produces strong, characteristic absorption bands in the IR spectrum. jocpr.com These bands arise from the symmetric and asymmetric stretching vibrations of the S=O bonds.
Asymmetric Stretching (νasym) : This vibration typically appears as a strong, intense peak in the region of 1380–1240 cm⁻¹ . jocpr.com In studies of 4H-1,4-benzothiazine-1,1-dioxides, this band was observed between 1380-1330 cm⁻¹. researchgate.net
Symmetric Stretching (νsym) : This vibration is also strong and is found at a lower frequency, generally in the range of 1185–1120 cm⁻¹ . jocpr.comresearchgate.net For 4H-1,4-benzothiazine-1,1-dioxides, this absorption appears at 1175-1110 cm⁻¹. researchgate.net
The high polarity and strong bonding of the sulfonyl group result in well-defined frequencies that are reliable indicators of its presence in the molecule. researchgate.net
Interactive Table: Characteristic IR Absorption Frequencies (cm⁻¹) for the Sulfonyl Group
| Vibration Mode | Frequency Range (cm⁻¹) | Compound Class | Reference |
| Asymmetric Stretch (νasym) | 1340 - 1240 | General 1,4-Thiazine-1,1-dioxides | jocpr.com |
| Asymmetric Stretch (νasym) | 1380 - 1330 | 4H-1,4-Benzothiazine-1,1-dioxides | researchgate.net |
| Symmetric Stretch (νsym) | 1165 - 1120 | General 1,4-Thiazine-1,1-dioxides | jocpr.com |
| Symmetric Stretch (νsym) | 1185 - 1170 | 2-Trifluoroacetyl-3-trifluoromethyl-6,8-dimethyl-4H-1,4-benzothiazine-1,1-dioxide | researchgate.net |
| Symmetric Stretch (νsym) | 1175 - 1110 | 4H-1,4-Benzothiazine-1,1-dioxides | researchgate.net |
Analysis of Other Functional Groups and Bond Stretches
Beyond the sulfonyl group, IR spectroscopy is used to identify other key functional groups and bonds within the molecular structure of this compound derivatives. psu.edu
N-H Stretch : In the parent compound or derivatives with a secondary amine in the ring, a characteristic N-H stretching band can be observed. For 4H-1,4-benzothiazine-1,1-dioxides, this band appears in the 3410-3340 cm⁻¹ region. researchgate.net
C-H Stretch : Aromatic C-H stretching vibrations typically produce medium-intensity bands in the 3100–3000 cm⁻¹ range, while aliphatic (sp³ C-H) stretches are found between 2970–2903 cm⁻¹. jocpr.commdpi.com
C=O Stretch : For derivatives containing a carbonyl group, such as thiazinones, a strong absorption band is present in the 1718–1678 cm⁻¹ region. mdpi.com
C=C Stretch : Aromatic ring C=C stretching vibrations are usually observed as weak to medium bands in the 1620–1510 cm⁻¹ range. jocpr.com
C-S Stretch : The carbon-sulfur bond vibration can be identified by bands in the 710–700 cm⁻¹ region.
These characteristic frequencies, when analyzed together, provide comprehensive evidence for the proposed structures of newly synthesized derivatives. researchgate.net
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. For derivatives of this compound, HRMS is employed to validate their molecular formulas and structural integrity. evitachem.com
For instance, the exact mass of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide was determined using a SCIEX 5600+ TripleTOF MS. The observed [M+H]+ of 350.0838 was consistent with the calculated [M+H]+ of 350.0845, confirming the compound's identity. iucr.org Similarly, for 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] clockss.orgthiazin-4-one 1,1-dioxide, the measured [M+H]+ of 351.0790 corresponded well with the calculated value of 351.0797. iucr.org
In another study, a Thermo Scientific Exactive spectrometer was used to measure the high-resolution mass spectra of (Z)-N-alkyl-4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides. For example, the calculated exact mass for C10H12ClN2O2S2 ([M+H]+) was 291.0028, and the found mass was 291.0023, further validating the structure. clockss.org
The predicted collision cross section (CCS) values for the parent compound, this compound, have been calculated for various adducts, providing additional structural information. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 132.01138 | 119.6 |
| [M+Na]+ | 153.99332 | 129.2 |
| [M-H]- | 129.99682 | 121.2 |
| [M+NH4]+ | 149.03792 | 141.9 |
| [M+K]+ | 169.96726 | 126.8 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination
For fluorinated 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide derivatives, X-ray diffraction analysis has been used to confirm their molecular and crystal structures. biomedgrid.com
X-ray crystallographic studies of this compound derivatives reveal key structural parameters. In the solid state, the 4H-tautomer of the parent compound is predominant, featuring a puckered ring geometry. The S=O bonds have a length of approximately 1.43 Å.
In the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, the thiazine ring adopts a screw-boat conformation. iucr.org The dihedral angle between the substituent phenyl rings is 58.7(2)° and 57.4(3)° in the two molecules of the asymmetric unit. iucr.org A similar screw-boat pucker is observed in 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] clockss.orgthiazin-4-one 1,1-dioxide, with dihedral angles between the phenyl rings of 53.04(11)° and 57.24(13)°. iucr.org
Crystal packing and intermolecular interactions are crucial for understanding the solid-state properties of a compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions.
For 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, a related heterocyclic system, Hirshfeld surface analysis revealed that H···H (48.7%), H···C/C···H (32.0%), and H···O/O···H (15.4%) contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net In the crystal structure of this compound, molecules are linked into chains by weak C-H···O hydrogen bonds, and these chains are further connected by weak C-H···π interactions to form a three-dimensional network. nih.gov
Similarly, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, another related heterocyclic compound, Hirshfeld analysis showed that H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%) interactions are the most important for the crystal packing. nih.gov The molecules form dimers through N—H⋯O hydrogen bonds, which are then connected by C—H⋯π and C=O⋯π interactions. nih.gov
Computational and Theoretical Investigations of 4h 1,4 Thiazine 1,1 Dioxide Systems
Electronic Structure and Conformational Analysis
The electronic environment and three-dimensional shape of a molecule are fundamental to its reactivity and interactions. Computational methods are ideally suited to explore these features at the atomic level.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational investigations into thiazine (B8601807) systems. DFT, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), is frequently employed to optimize molecular geometries and calculate electronic properties. researchgate.netsciepub.comsciepub.com These calculations are crucial for understanding the distribution of electrons within the molecule, which is heavily influenced by the electron-withdrawing sulfonyl (SO₂) group.
Studies on related pyrimido[4,5-b] iucr.orgmdpi.combenzothiazine derivatives have utilized ab initio calculations to build structure-activity relationships. openmedicinalchemistryjournal.comresearchgate.net Frontier Molecular Orbital (FMO) analysis, a key component of these studies, helps in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO energy gap (ΔE), are critical parameters. A smaller energy gap generally implies higher reactivity. iucr.org
For instance, DFT calculations on a 2H-benzo[b] iucr.orgmdpi.comthiazin-3(4H)-one 1,1-dioxide system revealed that both the HOMO and LUMO are localized across the entire heterocyclic ring system. iucr.org This delocalization is a key feature of the electronic structure.
Table 1: Calculated Frontier Molecular Orbital Energies for a Benzothiazine Dioxide System
This interactive table presents the calculated HOMO, LUMO, and energy gap values for a 2H-benzo[b] iucr.orgmdpi.comthiazin-3(4H)-one 1,1-dioxide system, illustrating the application of DFT in characterizing electronic properties. iucr.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -9.6740 |
| ELUMO | 2.0522 |
| Energy Gap (ΔE) | 11.7261 |
DFT computations have also been used to quantify the energies of intermolecular interactions, such as hydrogen bonds, which are vital for understanding crystal packing and molecular recognition. researchgate.netiucr.org
Conformational Landscapes and Energy Minima
The 4H-1,4-thiazine 1,1-dioxide ring is not planar and can adopt several conformations. Computational analysis allows for the exploration of these different shapes and the determination of their relative energies to identify the most stable conformers.
In derivatives like 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] iucr.orgthiazin-4-one 1,1-dioxide, the thiazine ring is shown to adopt a screw-boat conformation. iucr.org Similarly, studies on other complex benzothiazine dioxide derivatives have identified distorted sofa conformations for the thiazine ring. iucr.org The saturated analog, thiomorpholine-1,1-dioxide, exhibits even greater conformational flexibility.
In a computational study on a related 1,4-oxathiin (B13834599) 4,4-dioxide system, DFT calculations were used to compare the energies of cis and trans isomers. The results indicated that the trans structure was lower in energy by 1.7 kcal/mol, highlighting the ability of these methods to predict the most stable molecular arrangements. mdpi.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a detailed picture of the reaction mechanism can be constructed.
Transition State Analysis of Key Synthetic Steps
Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is crucial for understanding reaction kinetics. Computational chemists use algorithms to locate these transient structures. A key validation is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of atoms along the reaction path. mdpi.com
For example, in a study of the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides to form benzothiazine 1,1-dioxides, transition state geometries were verified using Intrinsic Reaction Coordinate (IRC) calculations. acs.org IRC calculations trace the path from the transition state downhill to the reactants and products, confirming that the located TS correctly connects the intended species. sciepub.comacs.org This approach, often combined with a solvation model to simulate reaction conditions, provides a robust mechanistic hypothesis. acs.org
Energy Profiles of Chemical Transformations
By calculating the relative free energies of all species along a proposed reaction pathway, an energy profile can be generated. This profile visually represents the energy barriers (activation energies) and the thermodynamic stability of intermediates and products.
A DFT study on the cyclization reaction to form a 1,4-oxathiin 4,4-dioxide, a system structurally related to thiazine dioxides, provides a clear example. The activation barriers for the cyclization step were calculated to be 17.4 kcal/mol and 16.4 kcal/mol for the pathways leading to the cis and trans products, respectively. mdpi.com
Table 2: Calculated Relative Free Energy Changes for a 1,4-Oxathiin Dioxide Cyclization
| Transformation | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |
|---|---|---|
| Precursor to cis Product | 17.4 | -20.0 |
| Precursor to trans Product | 16.4 | -22.7 |
Similarly, the cycloreversion of 4H-1,3-thiazines (a constitutional isomer of 1,4-thiazines) has been studied computationally. The reaction was found to be endothermic, and the calculated free enthalpies indicated the spontaneity of the reaction under specific conditions. sciepub.comsciepub.com Such calculations are invaluable for predicting reaction feasibility and optimizing experimental conditions.
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and refine the understanding of the molecule's properties.
Quantum chemical calculations on 4H-1,4-benzothiazine derivatives have been used to correlate experimental and calculated values for ¹³C NMR chemical shifts. rsc.org Good agreement between the theoretical and experimental values serves to validate the proposed structure and the computational model. rsc.org
In other cases, DFT calculations have been compared with experimental IR and NMR spectral data to characterize newly synthesized thiazine derivatives and their sulfones. iucr.orgnih.gov For more complex systems, such as phenothiazine (B1677639) derivatives, Time-Dependent DFT (TD-DFT) has been used to calculate electronic absorption spectra (UV-Vis), helping to assign specific electronic transitions observed experimentally. This comparison can reveal the effects of substituents and solvation on the photophysical properties of the molecule.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structure elucidation. nyu.edu Methodologies like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, allow for the calculation of isotropic and anisotropic shielding tensors, which can be correlated with experimental chemical shifts. nyu.edu
While specific predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not readily found, studies on related derivatives demonstrate the utility of this approach. For instance, investigations into novel benzimidazole-thiazinone derivatives and pyridothiazine-1,1-dioxides utilize computational analysis to support experimental NMR data. nih.govmdpi.com The process generally involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-31G(d,p)) and then performing the NMR calculation on the optimized structure. nyu.eduresearchgate.net Such calculations help assign complex spectra and confirm the structures of newly synthesized compounds. mdpi.comresearchgate.net
Theoretical Vibrational Spectra (IR, Raman)
Theoretical calculations of vibrational spectra (Infrared and Raman) are crucial for identifying functional groups and understanding the vibrational modes of a molecule. These calculations are typically performed using DFT methods following a geometry optimization, which ensures that the computed frequencies correspond to a stable point on the potential energy surface. researchgate.net
No specific theoretical IR and Raman spectra for this compound have been detailed in the searched literature. However, the principles are demonstrated in studies of its derivatives. For example, the analysis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds and other analogues involves DFT calculations to compute vibrational properties, which are then compared with experimental FT-IR spectra to confirm structural assignments. nih.govrsc.org These theoretical spectra help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretching frequencies of the sulfone (SO₂) group.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses are fundamental computational techniques used to understand a molecule's reactivity and electronic characteristics. The MEP map illustrates the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting chemical reactivity and electronic transitions. nih.govsciepub.com
HOMO-LUMO Gap Analysis and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sciepub.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. iucr.orgnih.gov
While data for the parent this compound is not specified, extensive DFT calculations have been performed on its derivatives. For 2H-benzo[b] iucr.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO energy to be -9.6740 eV and the LUMO energy to be 2.0522 eV, resulting in a large energy gap of 11.7261 eV. iucr.orgnih.gov In this specific derivative, both the HOMO and LUMO are localized over the entire molecular ring system. iucr.orgnih.gov For comparison, a study on the parent 1,4-Thiazine (without the dioxide group) reported a HOMO energy of -7.18 eV and a LUMO energy of -0.13 eV. nanobioletters.com
A study on dimeric 1,2-benzothiazine 1,1-dioxide scaffolds found HOMO-LUMO energy gaps ranging from 4.43 to 5.12 eV, indicating that stability and hardness vary with substitution. nih.gov The electronic transitions from the HOMO to the LUMO are fundamental to a molecule's UV-visible absorption properties. mdpi.com
Table 1: Illustrative FMO Data for Thiazine Derivatives This table presents data for related compounds to illustrate the concepts, as specific data for this compound was not available.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2H-benzo[b] iucr.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide | -9.6740 | 2.0522 | 11.7261 | iucr.orgnih.gov |
| 1,4-Thiazine | -7.18 | -0.13 | 7.05 | nanobioletters.com |
| Dimeric 1,2-benzothiazine 1,1-dioxide (Compound 5) | -7.50 | -2.38 | 5.12 | nih.gov |
Charge Distribution and Reactivity Sites
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing charge distribution and predicting sites of electrophilic and nucleophilic attack. On an MEP surface, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov
For thiazine derivatives, the MEP analysis reveals specific reactivity patterns. In a study on 2H-benzo[b] iucr.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide, the most negative potential is located around the oxygen atoms of the sulfone and carbonyl groups, identifying them as the primary sites for electrophilic interaction. iucr.orgnih.gov The regions around the hydrogen atoms, particularly the N-H proton, exhibit positive potential, marking them as sites for nucleophilic attack. iucr.org This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a key role in the crystal packing of these compounds. iucr.orgnih.gov
Global Reactivity Descriptors and Quantum Chemical Properties
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These parameters include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). iucr.orgnih.gov They are essential for a deeper understanding of reaction mechanisms and molecular stability. science.ph
A comprehensive analysis of 2H-benzo[b] iucr.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide provides an excellent example of how these descriptors are calculated and interpreted. iucr.org The values derived from DFT calculations offer insights into the electronic structure and potential behavior of the thiazine dioxide core in chemical reactions. iucr.orgnih.gov
Table 2: Illustrative Global Reactivity Descriptors for a Benzothiazine Derivative This table presents data for a related compound to illustrate the concepts, as specific data for this compound was not available. The values are for 2H-benzo[b] iucr.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide.
| Parameter | Value | Source |
|---|---|---|
| Ionization Potential (I) | 9.6740 eV | iucr.orgnih.gov |
| Electron Affinity (A) | 2.0522 eV | iucr.orgnih.gov |
| Electronegativity (χ) | -3.8109 | iucr.orgnih.gov |
| Hardness (η) | -5.8631 | iucr.orgnih.gov |
| Softness (σ) | -0.1706 | iucr.orgnih.gov |
Dipole Moments and Polarizability
The dipole moment (μ) and polarizability are fundamental electronic properties that influence intermolecular interactions and solubility. The dipole moment arises from a non-uniform distribution of charge in a molecule, while polarizability describes the ease with which the electron cloud can be distorted by an external electric field. science.ph
Computational studies on thiazine derivatives provide values for these properties. For 2H-benzo[b] iucr.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide, the calculated dipole moment is 7.5838 Debye, indicating a significant degree of charge separation within the molecule, which is expected due to the highly polar sulfone group. iucr.orgnih.gov In studies of other thiazine systems, a higher HOMO-LUMO gap is correlated with lower polarizability and greater molecular stability. nih.gov These properties are critical for predicting how the molecule will interact with solvents and biological macromolecules. science.ph
Hardness, Softness, and Electrophilicity Indices
In the realm of computational and theoretical chemistry, conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecular systems. Within this framework, global reactivity descriptors such as chemical hardness (η), chemical softness (σ), and the global electrophilicity index (ω) are crucial for characterizing the stability and reactivity of molecules like this compound and its derivatives. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, chemical softness (σ), which is the reciprocal of hardness, describes the ease with which a molecule's electron cloud can be polarized. A "soft" molecule has a small HOMO-LUMO gap and tends to be more reactive. science.ph
The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile in chemical reactions. These descriptors are invaluable for predicting the behavior of thiazine derivatives in various chemical environments. sciepub.comresearchgate.net
Detailed Research Findings
Computational studies on various thiazine systems have provided significant insights into their reactivity based on these indices. While specific data for the parent this compound is not extensively detailed in the available literature, research on closely related thiazine derivatives offers valuable comparative information.
One theoretical study using DFT at the B3LYP/6-31+G(d,p) level investigated the reactivity of a series of five thiazine derivatives. The calculated values for chemical hardness and electrophilicity index revealed significant differences in their predicted stability and reactivity. For instance, the Thz5 compound was identified as the softest in the series, with a chemical hardness of 2.721 eV, while the Thz3 compound exhibited the lowest electrophilicity index (1.920 eV), suggesting it is the least capable of accepting electrons. sciepub.com
Another study focused on 1,3-thiazine derivatives as corrosion inhibitors provides further context. science.ph The research correlated quantum chemical parameters with inhibition efficiency. It was observed that the inhibitor with the lowest chemical hardness (and therefore highest softness) was expected to have the highest inhibition efficiency. For example, one of the studied 1,3-thiazine derivatives, NBT, displayed the lowest chemical hardness value of 1.70 eV and the highest softness of 0.294 eV⁻¹. science.ph
Furthermore, a recent analysis of different thiazine isomers (1,2-thiazine, 1,3-thiazine, and 1,4-thiazine) and phenothiazine highlighted the influence of the heteroatom arrangement on their electronic properties. The study confirmed that 1,4-thiazine possesses the largest HOMO-LUMO gap among the isomers, indicating greater stability. In contrast, the 1,3-thiazine molecule showed the highest value for the electrophilicity index. nanobioletters.com
Investigations into benzothiazine derivatives also contribute to the understanding of these indices. A study on 2H-benzo[b] science.phresearchgate.netthiazin-3(4H)-one 1,1-dioxide calculated a softness of 0.1706. iucr.org In a separate study on dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, the chemical hardness and softness were found to be crucial indicators of stability and polarizability, with values for hardness ranging from 1.53 eV for the most stable compound to softer compounds with values around 0.36 eV. rsc.org
These findings collectively underscore the utility of hardness, softness, and electrophilicity indices in characterizing the chemical nature of the this compound scaffold and its derivatives. The data from related structures provide a strong basis for predicting the reactivity of the parent compound.
Data Tables
The following tables present computational data for various thiazine derivatives from the literature, illustrating the typical ranges and variations of these key reactivity descriptors.
Table 1: Reactivity Descriptors for a Series of Thiazine Derivatives
| Compound | Chemical Hardness (η) in eV | Electrophilicity Index (ω) in eV |
| Thz3 | Value not specified | 1.920 |
| Thz5 | 2.721 | Value not specified |
Data sourced from a theoretical study on the reactivity and stability of five thiazine compounds. sciepub.com
Table 2: Chemical Hardness and Softness of 1,3-Thiazine Derivatives
| Compound | Chemical Hardness (η) in eV | Softness (σ) in eV⁻¹ |
| AT | 2.22 | 0.225 |
| CBT | 2.20 | 0.227 |
| NBT | 1.70 | 0.294 |
These compounds were studied for their properties as corrosion inhibitors. science.ph
Table 3: Calculated Properties for 2H-benzo[b] science.phresearchgate.netthiazin-3(4H)-one 1,1-dioxide
| Parameter | Value |
| Softness (σ) | 0.1706 |
Data from a study involving crystal structure and computational analysis. iucr.org
Synthesis and Chemical Exploration of Novel 4h 1,4 Thiazine 1,1 Dioxide Derivatives and Analogues
Substituted 4H-1,4-Thiazine 1,1-Dioxides
The introduction of various substituents onto the 4H-1,4-thiazine 1,1-dioxide ring system allows for the fine-tuning of its physicochemical and biological properties. Synthetic strategies have been developed to incorporate a range of functionalities, including alkyl, aryl, and halogen groups, as well as heteroatoms at the nitrogen position.
Alkyl and Aryl Substituted Derivatives
The substitution of alkyl and aryl groups on the this compound scaffold can be achieved through various synthetic methodologies. N-alkylation of the parent ring system is a common strategy. For instance, the reaction of 4-aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides with alkyl iodides in the presence of a base readily yields the corresponding 2-alkyl derivatives. openmedicinalchemistryjournal.com This approach has been successful in preparing methylated and acetylated products. openmedicinalchemistryjournal.com
Direct arylation of related dithieno openmedicinalchemistryjournal.comnih.govthiazines has been accomplished through a one-pot lithium-zinc exchange followed by a Negishi coupling reaction. rsc.org This method allows for the introduction of various aryl halides to the heterocyclic core. rsc.org The synthesis of 2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxides has been achieved by reacting diethyl 2,2'-sulfonyldiacetate with benzaldehyde (B42025) and ammonium (B1175870) acetate (B1210297) in water, providing a greener synthetic route. nih.gov
| Compound Name | Substituents | Synthetic Method | Reference |
| 2-Methyl-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | 2-Methyl, 4-Phenyl | Methylation of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | openmedicinalchemistryjournal.com |
| 2-Acetyl-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | 2-Acetyl, 4-Phenyl | Acetylation of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | openmedicinalchemistryjournal.com |
| 2,6-Diaryl-dithieno openmedicinalchemistryjournal.comnih.govthiazines | 2,6-Diaryl | Lithium-zinc exchange followed by Negishi coupling | rsc.org |
| 2,6-Dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide | 2,6-Dicarbethoxy, 3,5-Diphenyl | Reaction of diethyl 2,2'-sulfonyldiacetate, benzaldehyde, and ammonium acetate | nih.gov |
Halogenated Derivatives
Halogenated derivatives of 4H-1,4-thiazine 1,1-dioxides are valuable intermediates for further functionalization and often exhibit interesting biological activities. The synthesis of these compounds typically involves the use of halogenated starting materials. For example, 6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide can be synthesized from the corresponding ortho-lithiated benzophenone (B1666685) ketal followed by reaction with a chlorosulfonyl group and cyclization with hydrazine (B178648). openmedicinalchemistryjournal.com
Another approach involves the condensation and oxidative cyclization of halogenated 2-aminobenzenethiols with β-diketones to yield halogenated 4H-1,4-benzothiazines, which can then be oxidized to the corresponding 1,1-dioxides using reagents like hydrogen peroxide in acetic acid.
| Compound Name | Halogen Substituent | Synthetic Method | Reference |
| 6-Chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | 6-Chloro | Cyclization of ortho-(2-aryl-1,3-dioxolan-2-yl)benzenesulfonyl chlorides | openmedicinalchemistryjournal.com |
| Halogenated 4H-1,4-benzothiazine 1,1-dioxides | Chloro, Bromo | Oxidation of halogenated 4H-1,4-benzothiazines |
Heteroatom-Substituted Derivatives (e.g., N-hydroxy, N-nitroso)
The introduction of heteroatoms directly onto the nitrogen of the thiazine (B8601807) ring offers a pathway to novel derivatives with potentially unique reactivity and biological profiles.
N-hydroxy Derivatives: The direct synthesis of N-hydroxy-4H-1,4-thiazine 1,1-dioxides has not been extensively reported. However, the N-hydroxylation of sulfonamides, a related class of compounds, is a known transformation. For instance, the N4-hydroxylation of sulfamethoxazole (B1682508) to its hydroxylamine (B1172632) metabolite is mediated by cytochrome P450 enzymes. nih.gov Synthetic methods for the N-hydroxylation of sulfonamides often involve oxidation protocols. While not directly applied to the this compound system, these methods suggest potential synthetic routes that could be explored. Research has been conducted on compounds such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e] nih.govosi.lvthiazine-3-carbohydrazide 1,1-dioxides, where a hydroxyl group is present on the thiazine ring, though not directly on the nitrogen atom. nih.gov
N-nitroso Derivatives: A series of N-nitroso-2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxides has been successfully synthesized. The synthesis involves the treatment of the corresponding 2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxide with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures. nih.gov
| Compound Name | Heteroatom Substituent | Synthetic Method | Reference |
| N-Nitroso-2,6-dicarbethoxy-3,5-diaryltetrahydro-1,4-thiazine-1,1-dioxides | N-Nitroso | Nitrosation of the parent tetrahydro-1,4-thiazine-1,1-dioxide | nih.gov |
Fused and Polycyclic Thiazine 1,1-Dioxide Systems
Fusing the this compound ring with other cyclic systems, particularly aromatic rings, leads to the formation of polycyclic structures with extended π-systems and rigid conformations. These scaffolds are of significant interest in materials science and medicinal chemistry.
Benzothiazine 1,1-Dioxide Scaffolds
Benzothiazine 1,1-dioxides represent a prominent class of fused thiazine systems. A variety of synthetic methods have been developed for their construction. One common approach is the condensation of 2-aminobenzenethiols with α-haloketones, β-diketones, or other suitable bifunctional reagents, followed by oxidative cyclization and subsequent oxidation of the sulfur atom. pharmacophorejournal.comresearchgate.net For example, 4H-1,4-benzothiazine-1,1-dioxide derivatives can be synthesized through a sequence involving the Boc-protection of 2-(methylsulfanyl)aniline, N-acylation, oxidation of the sulfur to a sulfone, and then an anionic transposition of the acyl group followed by deprotection and cyclization. pharmacophorejournal.comresearchgate.net
Microwave-assisted synthesis has also been employed to prepare 4-aryl-4H-1,4-benzothiazine 1,1-dioxide derivatives in good yields from α-phenylsulfonyl-enaminoacrylate intermediates.
| Compound Class | General Synthetic Strategy | Key Features |
| 4H-1,4-Benzothiazine 1,1-dioxides | Condensation and oxidative cyclization of 2-aminobenzenethiols | Versatile scaffold with a wide range of biological activities |
| 4-Aryl-4H-1,4-benzothiazine 1,1-dioxides | Microwave-promoted cyclization of enaminoacrylate intermediates | Rapid and efficient synthesis |
Dimeric 1,2-Benzothiazine 1,1-Dioxide Architectures
Recent research has focused on the synthesis of dimeric structures containing the 1,2-benzothiazine 1,1-dioxide scaffold. These architectures present interesting opportunities for developing molecules with unique three-dimensional shapes and potential for bivalent interactions with biological targets. The synthesis of these dimers has been achieved by reacting 1,2-benzothiazine precursors in the presence of silver oxide. osi.lv The resulting dimeric scaffolds have been characterized using various analytical techniques, including FT-IR, NMR spectroscopy, and X-ray crystallography, which confirmed their molecular structures. nih.govosi.lv
| Compound Architecture | Synthetic Approach | Characterization Methods | Reference |
| Dimeric 1,2-benzothiazine 1,1-dioxides | Dimerization of 1,2-benzothiazine precursors using silver oxide | FT-IR, NMR, X-ray crystallography | nih.govosi.lv |
Pyrazolo[5,1-c]nih.govclockss.orgthiazine 5,5-Dioxide Systems
The fusion of a pyrazole (B372694) ring with a thiazine 1,1-dioxide core gives rise to the pyrazolothiazine dioxide heterocyclic system, a class of compounds with potential pharmacological applications. Research into analogous systems, such as the pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine-5,5-dioxide system, provides valuable insights into the synthesis of these complex scaffolds. nih.gov
A common strategy for constructing such fused systems involves the reaction of a suitably functionalized thiazine derivative with a hydrazine derivative. For instance, starting from pyridothiazines, isomeric derivatives of the pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine system have been successfully synthesized by reaction with N-methyl(phenyl)hydrazines. nih.gov The structure of the resulting products is typically confirmed through spectroscopic and elemental analyses. nih.gov
The general synthetic approach can be outlined as follows:
| Starting Material | Reagent | Key Transformation | Product | Reference |
| Pyridothiazine derivative | N-methyl(phenyl)hydrazine | Cyclocondensation | Pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine-5,5-dioxide derivative | nih.gov |
This synthetic route offers a versatile platform for accessing a range of substituted pyrazolothiazine dioxide systems by varying the substituents on both the thiazine precursor and the hydrazine reagent.
Heterocyclic Analogues with Modified Ring Systems
Modifications to the core thiazine ring, such as altering the degree of saturation or the positions of the heteroatoms, can significantly impact the compound's properties. This section explores the synthesis of key heterocyclic analogues of this compound.
Tetrahydro-1,4-thiazine 1,1-dioxides, also known as thiomorpholine-S,S-dioxides, represent the fully saturated analogues of 4H-1,4-thiazine 1,1-dioxides. Their synthesis is well-established and typically involves the cyclization of bifunctional precursors.
One common method involves the reaction of diethanolamine (B148213) with a sulfur-containing reagent. A detailed study by Baliah and Rangarajan in 1954 laid the groundwork for the preparation of these compounds. rsc.org More recent work has focused on the synthesis and conformational analysis of substituted derivatives. researchgate.net
A general synthetic scheme is presented below:
| Reactant 1 | Reactant 2 | Key Transformation | Product |
| Substituted β,β'-dihalodiethyl sulfones | Primary amines | Cyclization | 2,3,5-Trisubstituted tetrahydro-1,4-thiazine-1,1-dioxides |
The reaction conditions for these cyclizations can be tailored to achieve specific substitution patterns on the resulting tetrahydro-1,4-thiazine 1,1-dioxide ring.
The constitutional isomers of 1,4-thiazine 1,1-dioxide, namely 1,2-thiazine 1,1-dioxide and 1,3-thiazine 1,1-dioxide, possess distinct chemical properties due to the different arrangement of the nitrogen and sulfur atoms in the heterocyclic ring.
1,2-Thiazine 1,1-Dioxide Isomers: The synthesis of 1,2-thiazinane-1,1-dioxide derivatives, the saturated form of 1,2-thiazine 1,1-dioxides, often starts from corresponding amino-halides or amino-alcohols. nih.gov The sultam ring can be constructed by reacting these precursors with phenylmethanesulfonyl chloride in the presence of a base to facilitate cyclization. nih.gov Diastereoselective synthesis of these compounds has also been reported. mdpi.com
| Starting Material | Key Reagents | Product | Yield | Reference |
| Amino-halides or amino-alcohols | Phenylmethanesulfonyl chloride, Triethylamine, n-BuLi | 1,2-Thiazinane-1,1-dioxide derivatives | 10-50% (diastereomer 1), 22-28% (diastereomer 2) | nih.gov |
| Unsaturated sulfonamide | Rh₂(OAc)₄, PhI(OAc)₂ | 3-vinyl-1,2-thiazinane-1,1-dioxide | 90% | mdpi.com |
1,3-Thiazine 1,1-Dioxide Isomers: The synthesis of 1,3-thiazinan-4-one-1,1-dioxide derivatives can be achieved through the oxidation of the corresponding 1,3-thiazinan-4-ones. nih.gov These precursors are synthesized by reacting 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and aryl aldehydes. semanticscholar.org
| Starting Material | Key Reagents | Product | Yield | Reference |
| 2,3-substituted-1,3-thiazinan-4-ones | KMnO₄, Acetic Acid | 1,3-thiazinan-4-one-1,1-dioxide derivatives | 27-95% | semanticscholar.org |
The development of synthetic routes to these isomeric systems is crucial for exploring the structure-activity relationships within the broader class of thiazine 1,1-dioxides.
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold can lead to compounds with enhanced biological specificity. While direct stereoselective synthesis of 4H-1,4-thiazine 1,1-dioxides is an emerging area of research, principles from related heterocyclic systems can provide valuable guidance.
For instance, the stereoselective synthesis of 4H-5,6-dihydro-1,3-thiazine derivatives has been achieved through the intramolecular cyclization of allylimidothioates. researchgate.net This reaction proceeds with the use of N-bromosuccinimide (NBS) or bromine, and the stereochemistry of the product is dependent on the geometry of the starting allylimidothioate. researchgate.net
| Substrate | Reagent | Product | Stereochemical Outcome | Reference |
| (E)-allylimidothioate | NBS or Bromine | trans-5-Bromo-4H-5,6-dihydro-1,3-thiazine | Stereoselective | researchgate.net |
| (Z)-allylimidothioate | NBS or Bromine | cis-5-Bromo-4H-5,6-dihydro-1,3-thiazine | Stereoselective | researchgate.net |
Furthermore, an efficient method for obtaining chiral 4-(trifluoromethyl)-4H-1,3-thiazines has been demonstrated. osi.lv This synthesis involves the reaction of enantiomerically enriched trifluoromethylamides with phosphorus pentasulfide, which proceeds via thionation of carbonyl groups followed by intramolecular cyclization. osi.lv
These examples highlight the potential for developing stereoselective synthetic routes to chiral this compound derivatives, likely involving asymmetric cyclization strategies or the use of chiral starting materials.
Applications in Organic Synthesis and Material Science
4H-1,4-Thiazine 1,1-Dioxide as a Versatile Synthetic Building Block
Thiazine (B8601807) derivatives are recognized as useful intermediates in synthetic organic chemistry. osi.lvnih.gov The specific structure of this compound, which contains an electron-deficient olefin, suggests its utility as a versatile precursor and reagent in a variety of chemical transformations.
As a functionalized heterocycle, this compound can serve as a starting material for the construction of more complex molecular architectures. The vinyl sulfone moiety is a key feature, known for its ability to act as a Michael acceptor, allowing for the introduction of various nucleophiles. nih.govresearchgate.net This reactivity enables its use in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental steps in multistep synthesis. Cyclic sulfones are important intermediates in organic synthesis and can be used to construct biologically active molecules. researchgate.netmdpi.com
The reactivity of the this compound scaffold is largely dictated by the vinyl sulfone group. This functional group is a potent Michael acceptor and can participate in various cycloaddition reactions, making it an equivalent for acetylene (B1199291) or ethylene (B1197577) in certain synthetic strategies. scripps.edu
Michael Additions: The electron-withdrawing nature of the sulfone group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Diels-Alder Reactions: The double bond within the ring can act as a dienophile in [4+2] cycloaddition reactions. organic-chemistry.org The electron-deficient character of this double bond enhances its reactivity towards electron-rich dienes, a principle of the inverse-electron demand Diels-Alder reaction. nih.govd-nb.info This provides a powerful method for the synthesis of unsaturated six-membered rings. organic-chemistry.orgmasterorganicchemistry.com
Table 1: Potential Reactions Involving the Vinyl Sulfone Moiety This table is generated based on the known reactivity of the vinyl sulfone functional group.
| Reaction Type | Reagent Class | Resulting Structure |
|---|---|---|
| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | Adduct with new C-Nu or C-C bond |
| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Fused six-membered ring system |
Role in the Synthesis of Complex Heterocyclic Scaffolds
Thiazine derivatives serve as foundational structures for building more elaborate heterocyclic systems, including those with significant biological activity. nih.govnih.gov Multicomponent reactions, in particular, have been employed to synthesize fused heterocyclic systems starting from thiazine precursors. semanticscholar.orgwits.ac.za
The synthesis of pyrimidine-containing scaffolds from thiazine derivatives is a known strategy for generating molecular diversity. nih.gov One-pot, three-component reactions have been developed for the synthesis of novel dihydropyrimido-thiazine dicarboxylates starting from 2-amino-4H-1,3-thiazin-4-one derivatives. semanticscholar.orgmdpi.com While this demonstrates the use of a thiazine ring to build a fused pyrimidine (B1678525) system, specific examples detailing the direct ring transformation of a this compound into a pyrimidine ring are not extensively documented. However, ring transformation methodologies, such as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, are known for thiazolium salts, suggesting that skeletal rearrangements in thiazine-related systems are feasible under certain conditions. researchgate.net
Applications in Polymer Chemistry and Advanced Materials
The incorporation of specific chemical moieties into polymers is a key strategy for developing advanced materials with tailored properties. The sulfone group, in particular, is a critical component in a class of high-performance thermoplastics.
The sulfone (–SO₂–) group, when incorporated into a polymer backbone, imparts a desirable combination of properties, leading to the creation of high-performance polymers such as poly(ether sulfone)s (PES). rsc.org These materials are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties.
Key Properties Imparted by Sulfone Groups:
Thermal Stability: The sulfone group is highly resistant to thermal degradation.
Chemical Resistance: It provides stability against hydrolysis and attack by many chemicals.
These properties make sulfone-containing polymers suitable for a wide range of demanding applications. A monomer like this compound, containing a cyclic sulfone unit, could potentially be used in radical ring-opening polymerization to introduce these beneficial features into a polymer's main chain. mdpi.com
Table 2: Applications of Sulfone-Containing Polymers
| Industry | Application |
|---|---|
| Medical | Dialysis membranes, medical devices |
| Aerospace | Structural components, interior applications |
| Automotive | Oil-resistant components, lightweight parts |
| Electronics | Printed circuit boards, connectors, insulation |
Optoelectronic Properties in Conjugated Thiazine Systems
The integration of the 1,4-thiazine 1,1-dioxide moiety into conjugated polymer backbones is an area of growing interest for the development of novel organic electronic materials. While research specifically on this compound is still emerging, studies on related thiazine-containing conjugated systems provide significant insights into their potential optoelectronic properties. These properties are crucial for applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
The electronic character of the thiazine ring, particularly when the sulfur atom is oxidized to the sulfone (1,1-dioxide), can be modulated to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting conjugated polymer. The strong electron-withdrawing nature of the sulfone group can lower both HOMO and LUMO levels, which is advantageous for achieving high open-circuit voltages (Voc) in OSCs and for improving air stability of the material.
Research on donor-acceptor (D-A) conjugated polymers incorporating related 4H-1,2,6-thiadiazine units has demonstrated their potential as wide bandgap absorbers. rsc.org These polymers exhibited optical bandgaps in the range of 1.80–1.95 eV and low-lying HOMO energy levels from -5.5 to -6.1 eV. rsc.org This combination led to high open-circuit voltages (0.82–0.96 V) in bulk heterojunction solar cells. rsc.org Similarly, conjugated polymers based on dithieno biosynth.comresearchgate.netthiazines, which are electron-richer analogues of phenothiazine (B1677639), have been shown to have tunable photophysical and electrochemical properties that often surpass those of phenothiazines, making them promising as p-type semiconductors. mdpi.com
The photophysical properties, such as absorption and emission, are also significantly influenced by the thiazine core. For instance, phenothiazine-based co-poly-ynes exhibit strong optical absorption in the visible spectrum and significant emission, with quantum yields reaching up to 41%. manchester.ac.uk The incorporation of such units can lead to materials with enhanced intramolecular charge transfer (ICT) characteristics, which is beneficial for both photovoltaic and light-emitting applications. manchester.ac.uk The table below summarizes key optoelectronic parameters observed in related thiazine-containing conjugated polymers.
| Polymer System | Optical Bandgap (Eg,opt) | HOMO Level (eV) | LUMO Level (eV) | Application |
| 4H-1,2,6-Thiadiazine-based D-A Polymers rsc.org | 1.80 - 1.95 eV | -5.5 to -6.1 eV | Not Specified | Organic Solar Cells |
| Phenothiazine-based Co-poly-ynes manchester.ac.uk | Not Specified | Delocalized across units | Not Specified | PLEDs and PSCs |
| Dithieno biosynth.comresearchgate.netthiazine Polymers mdpi.com | Lower than oligophenothiazines | Not Specified | Not Specified | p-type semiconductors |
These findings suggest that conjugated systems incorporating the this compound unit could possess desirable optoelectronic properties, such as tunable bandgaps, deep HOMO levels for high Voc and stability, and strong light absorption/emission, making them promising candidates for a variety of organic electronic devices.
Supramolecular Chemistry and Non-Covalent Interactions
The supramolecular chemistry of this compound and its derivatives is dictated by the presence of hydrogen bond donors (the N-H group) and acceptors (the sulfone oxygen atoms), as well as the potential for other non-covalent interactions. These interactions are fundamental to understanding the crystal packing in the solid state and the behavior of these molecules in solution.
Hydrogen Bonding Networks in Solid State
In the solid state, the arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. For this compound derivatives, hydrogen bonding is a primary directional force. The N-H group can act as a hydrogen bond donor, while the two oxygen atoms of the sulfone group are strong hydrogen bond acceptors.
Studies on the crystal structures of related thiazinone compounds have provided clear evidence for the formation of hydrogen bonding networks. For example, in the crystal structure of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione, intermolecular interactions are dominated by C—H⋯O type hydrogen bonds. nih.gov In this specific racemic compound, a single C12—H12⋯O1 hydrogen bond with a distance of 3.454 Å and an angle of 157° links symmetry-related molecules. nih.gov Another derivative, N-[(2S,5R)-1,1,4-trioxo-2,3-diphenyl-1,3-thiazinan-5-yl]acetamide, also exhibits distinct C—H⋯O interactions involving hydrogen atoms from the thiazine ring and a phenyl ring, and three of the four oxygen atoms in the molecule. nih.gov
Despite the presence of aromatic rings in these particular derivatives, π–π stacking interactions were not observed in their crystal lattices, indicating that hydrogen bonding can be the more dominant force in directing the supramolecular assembly. nih.gov The specific nature of the hydrogen bonding network (e.g., forming chains, sheets, or more complex three-dimensional architectures) will depend on the substitution pattern on the thiazine ring. The presence of the N-H proton and the two sulfone oxygens in the parent this compound suggests a high potential for the formation of robust N—H⋯O=S hydrogen bonds, which would strongly influence its solid-state properties such as melting point and solubility.
Table of Hydrogen Bond Parameters in a Related Thiazinone Derivative nih.gov
| Interaction Type | Donor-H···Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) |
| C-H···O | C12-H12···O1 | 3.454 | 157 |
Intermolecular Interactions in Solution
In solution, the intermolecular interactions of this compound with solvent molecules and with itself will influence its solubility and reactivity. The same functional groups responsible for solid-state packing—the N-H donor and sulfone oxygen acceptors—will also dominate interactions in the solution phase.
In protic solvents, this compound can act as both a hydrogen bond donor and acceptor, leading to strong solvation. In aprotic solvents, self-association through N—H⋯O=S hydrogen bonding can occur, potentially leading to the formation of dimers or larger aggregates, depending on the concentration and the nature of the solvent.
While direct studies on the solution-phase interactions of this compound are limited, research on other sulfur- and nitrogen-containing heterocycles provides valuable parallels. For instance, computational and spectroscopic studies on complexes of thiazole (B1198619) with other molecules have elucidated specific non-covalent interactions. researchgate.netrsc.org In a thiazole-CO2 complex, the structure is stabilized by a C⋯N tetrel bond and a C–H⋯O hydrogen bond. researchgate.netrsc.org This highlights the ability of the nitrogen atom in the heterocyclic ring to participate in specific, directional non-covalent interactions beyond simple hydrogen bonding. The nitrogen atom in the 4H-1,4-thiazine ring could similarly engage in such interactions.
The sulfone group, with its partial negative charges on the oxygen atoms, can also interact with electron-deficient regions of other molecules. Theoretical studies on thiazine derivatives have used methods like Density Functional Theory (DFT) to map the molecular electrostatic potential (MEP), identifying the nitrogen and sulfur atoms of the thiazine ring as potential nucleophilic and electrophilic sites, respectively, which guides how they will interact with other molecules in solution. sciepub.com These varied intermolecular forces are critical for applications in areas such as molecular recognition and the design of self-assembling systems.
Environmental Chemical Behavior and Degradation Studies of 4h 1,4 Thiazine 1,1 Dioxide
Photochemical Degradation Pathways and Mechanisms
The photochemical degradation of a chemical compound is its breakdown by photons from sunlight. While specific studies on the photochemical degradation of 4H-1,4-thiazine 1,1-dioxide are not extensively available in the public domain, the general behavior of related sulfone compounds can provide some insights. The sulfone group itself is generally considered to be photochemically stable. mdpi.comresearchgate.netnih.gov
Arylazo sulfones have been reported to undergo homolytic cleavage of the N-S bond upon irradiation, which leads to the formation of an aryldiazenyl radical and a methansulfonyl radical. acs.org In the absence of oxygen, the sulfonyl radical can abstract a hydrogen atom to form sulfinic acid, while in the presence of oxygen, it can lead to the formation of sulfonic acid. acs.org
It is important to note that some organosulfur materials, including certain aromatic sulfones, have demonstrated high photochemical stability during UV irradiation. mdpi.comresearchgate.netnih.gov Without specific experimental data for this compound, its susceptibility to photochemical degradation remains an area for further investigation.
Table 1: Potential Photochemical Degradation Reactions of Related Sulfonyl Compounds
| Compound Class | Proposed Reaction | Potential Products | Reference |
| Benzylic Sulfones | Photochemical cleavage of C-S bond | Benzyl radicals, Sulfonyl radicals | cdnsciencepub.com |
| Arylazo Sulfones | Homolytic cleavage of N-S bond | Aryldiazenyl radicals, Sulfonyl radicals, Sulfinic acids, Sulfonic acids | acs.org |
Chemical Stability in Various Environmental Matrices (e.g., pH, Oxidants)
The chemical stability of this compound in different environmental matrices, such as water at varying pH levels and in the presence of oxidants, is a key determinant of its environmental persistence.
pH Stability (Hydrolysis)
The sulfone group is known for its high hydrolytic stability. syensqo.comtuntunplastic.commachinedesign.com Sulfone polymers, for example, are resistant to water absorption and maintain their integrity in both acidic and alkaline aqueous environments. syensqo.comtuntunplastic.commachinedesign.com This suggests that the sulfone functional group in this compound is likely to be resistant to hydrolysis under typical environmental pH conditions.
Stability in the Presence of Oxidants
The sulfone group represents the highest oxidation state of sulfur, and therefore, it is generally resistant to further oxidation. The synthesis of this compound often involves the oxidation of the corresponding 4H-1,4-thiazine with oxidizing agents like hydrogen peroxide. researchgate.netpsu.edu This indicates the stability of the resulting sulfone to the oxidizing conditions used in its formation.
Table 2: General Chemical Stability of the Sulfone Functional Group
| Environmental Matrix | General Stability of Sulfone Group | Reference |
| Water (Hydrolysis) | High stability in acidic, basic, and neutral pH | syensqo.comtuntunplastic.commachinedesign.com |
| Oxidants | Generally resistant to further oxidation | researchgate.netpsu.edu |
Mechanistic Studies of Degradation Processes
Detailed mechanistic studies on the degradation of this compound are scarce in the current scientific literature. Inferences about potential degradation mechanisms can be drawn from studies on structurally related compounds.
For sulfonylurea herbicides, a primary degradation pathway is the chemical hydrolysis of the sulfonylurea bridge, which leads to the loss of herbicidal activity. acs.orgresearchgate.net This process is influenced by pH. acs.orgresearchgate.net
Microbial degradation has been identified as a pathway for some sulfonamide antibiotics. One identified mechanism involves ipso-hydroxylation, where a hydroxyl group is added to the carbon atom bearing the sulfonyl group, followed by fragmentation of the molecule. researchgate.netasm.org The degradation of some sulfonamides can lead to the cleavage of the S-N and S-C bonds, resulting in smaller molecules. nih.gov
The degradation of the artificial sweetener acesulfame, which contains a related heterocyclic sulfamate (B1201201) ring, has been shown to involve the opening of the thiazine-like ring in the presence of chlorine. csic.es
These examples from related but more complex molecules highlight potential, yet unconfirmed, degradation pathways for this compound. The actual mechanisms would depend on the specific environmental conditions and the microbial populations present. Further research is needed to elucidate the specific degradation pathways and mechanisms for this compound.
Future Research Directions and Unexplored Avenues in 4h 1,4 Thiazine 1,1 Dioxide Chemistry
Development of More Efficient and Sustainable Synthetic Routes (e.g., Catalytic, Flow Chemistry)
Traditional synthetic routes to 1,4-thiazine 1,1-dioxides often rely on the oxidation of the corresponding 1,4-thiazine precursors, frequently using reagents like hydrogen peroxide in glacial acetic acid. researchgate.netresearchgate.net While effective, these methods can lack efficiency and align poorly with modern principles of green chemistry. The future of synthesizing this scaffold lies in developing more sustainable and efficient protocols.
Future research should target:
Catalytic Approaches: The use of transition-metal, organo-, or photocatalysis could offer milder reaction conditions, higher yields, and improved atom economy. For instance, methods developed for related benzothiazines, such as microwave-promoted cyclization, could be adapted. researchgate.netscirp.org The exploration of ceric ammonium (B1175870) nitrate, used for synthesizing 1,3-thiazines, may also provide a viable catalytic route. mdpi.com
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters. Applying flow chemistry to the synthesis and functionalization of 4H-1,4-thiazine 1,1-dioxide could lead to higher throughput and reproducibility, which is crucial for building libraries of derivatives for screening purposes.
Green Solvents: Moving away from conventional organic solvents towards more environmentally benign alternatives is a key aspect of sustainable chemistry. Research into using solvents like polyethylene (B3416737) glycol or ionic liquids, which have been successful in the synthesis of other thiazine (B8601807) systems, is a promising avenue. mdpi.comopenmedicinalchemistryjournal.combenthamopen.com
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Traditional Approach | Proposed Future Direction | Advantages of Future Direction |
|---|---|---|---|
| Synthesis | Oxidation of 4H-1,4-thiazine with H₂O₂ in acetic acid. researchgate.netresearchgate.net | Catalytic cyclizations, C-H activation routes. | Higher efficiency, milder conditions, less waste. |
| Technology | Batch processing. | Continuous flow chemistry, microwave-assisted synthesis. nih.gov | Improved safety, scalability, speed, and control. |
| Solvents | Glacial acetic acid, chloroform, THF. mdpi.comnih.gov | Polyethylene glycol, ionic liquids, water. mdpi.comopenmedicinalchemistryjournal.com | Reduced environmental impact, improved safety. |
Discovery of Novel Reactivity Patterns and Transformations
The reactivity of this compound is largely underexplored. The molecule contains several reactive sites: the N-H bond, the electron-deficient C=C double bond activated by the sulfone group, and multiple C-H bonds that are potential targets for functionalization.
Key areas for future investigation include:
Advanced Functionalization: Modern synthetic methods like C-H activation could enable the direct introduction of functional groups at various positions on the ring, bypassing the need for pre-functionalized starting materials. This would grant access to a much wider range of derivatives.
Pericyclic Reactions: The conjugated π-system of the thiazine ring suggests its potential participation in pericyclic reactions. Its role as either a diene or a dienophile in Diels-Alder reactions could be a powerful tool for constructing complex, fused heterocyclic systems.
Asymmetric Synthesis: Developing enantioselective methods for functionalizing the ring would be a significant step forward, particularly for creating chiral building blocks for materials science.
Ring-Opening and Ring-Contraction Reactions: Investigating the stability of the ring and its propensity for rearrangement under various conditions could lead to novel transformations. For example, ring contraction of related seven-membered rings is a known route to the benzothiazine core. researchgate.net
Table 2: Potential Reactive Sites and Unexplored Transformations
| Reactive Site | Potential Transformation | Desired Outcome |
|---|---|---|
| N-H Bond | Arylation, Alkylation, Acylation | Diversification of the N-substituent. |
| C=C Double Bond | Michael Addition, Cycloadditions (e.g., Diels-Alder), Epoxidation | Introduction of functionality at C2/C3, formation of fused rings. |
| C-H Bonds | Direct Arylation, C-H Activation/Functionalization | Regioselective derivatization without pre-functionalization. |
| Sulfone Group | Reductive desulfonylation | Access to the core 1,4-thiazine ring system. |
Advanced Computational Tools for Predictive Design and Property Optimization
Computational chemistry is an indispensable tool for accelerating research and guiding experimental work. For this compound, computational methods can provide deep insights into its structure, properties, and reactivity, saving significant time and resources.
Future applications of computational tools include:
Reactivity Prediction: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of electrophilic and nucleophilic attacks. This would be invaluable for planning the novel transformations described in the previous section. mdpi.com
Property Prediction: Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of novel derivatives, guiding the design of new dyes, pigments, or components for organic electronic devices. Calculating HOMO/LUMO energy levels can help assess their potential as organic semiconductors.
Molecular Dynamics (MD) Simulations: For potential applications in polymer science, MD simulations can predict the conformational behavior and bulk properties of polymers incorporating the thiazine dioxide moiety. dntb.gov.ua
Hirshfeld Surface Analysis: This method can be used to understand and predict intermolecular interactions in the solid state, which is crucial for designing crystalline materials with specific packing motifs and properties. dntb.gov.ua
Exploration of New Non-Biological Applications in Emerging Technologies
While much of the research on related heterocycles has focused on medicinal chemistry, the unique electronic properties of this compound make it a prime candidate for applications in materials science and other emerging technologies. openmedicinalchemistryjournal.combenthamopen.cominternationaljournalcorner.com
Promising non-biological applications to be explored are:
Organic Electronics: The polarized nature of the molecule, due to the potent electron-withdrawing sulfone group and the conjugated system, suggests potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Its derivatives could function as electron-transport materials, host materials, or emitters.
Dyes and Pigments: The 1,4-thiazine ring is part of the core structure of some dyestuffs. openmedicinalchemistryjournal.combenthamopen.com Systematic functionalization of the this compound core could lead to a new class of stable, colored compounds for use as industrial pigments or functional dyes.
Functional Polymers: The N-H group and the C=C double bond provide synthetic handles for polymerization. Polymers incorporating this rigid, polar heterocycle could exhibit interesting thermal, mechanical, or photophysical properties, making them suitable for specialized applications.
Sensors: The electron-deficient nature of the ring system could make it sensitive to electron-rich analytes. Derivatives could be designed as fluorescent or colorimetric chemosensors for detecting specific ions or molecules.
Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound can only be unlocked through collaborative, interdisciplinary research. The complexity of the proposed research avenues necessitates expertise from various sub-fields of chemistry and beyond.
Key collaborative opportunities include:
Synthetic and Computational Chemistry: A synergistic loop where computational chemists predict promising structures and reaction pathways, and synthetic chemists perform the targeted synthesis and provide experimental feedback, would dramatically accelerate the discovery process. mdpi.com
Organic and Materials Science: Collaboration between organic chemists synthesizing novel thiazine dioxide derivatives and materials scientists fabricating and characterizing them in devices (like solar cells or transistors) is essential for translating molecular properties into functional technology. researchgate.net
Heterocyclic and Polymer Chemistry: Joint efforts are needed to design and synthesize monomers based on the this compound scaffold and to subsequently polymerize them and study the properties of the resulting materials.
Organic Synthesis and Catalysis Research: Developing the next generation of sustainable synthetic methods will require partnerships with experts in homogeneous and heterogeneous catalysis, photocatalysis, and flow chemistry.
By pursuing these unexplored avenues, the scientific community can elevate this compound from a chemical curiosity to a valuable platform for innovation in both fundamental and applied chemical sciences.
Q & A
Q. What are common synthetic strategies for preparing 4H-1,4-thiazine 1,1-dioxide derivatives?
Synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and oxidation. For example:
- Allylation and halogenation : Sodium borohydride (NaBH₄) in isopropanol facilitates allylation, followed by halogenation with methyl iodide in acetonitrile to introduce substituents .
- Oxidative cyclization : Iodine-mediated cyclization of 2-(aminosulfonyl)benzothioamides yields 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxides under mild conditions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 8 hours at 80°C) for introducing hydrazine derivatives at the 3-position .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- Melting point analysis : Used to assess purity (e.g., 85–92°C for allylated derivatives ).
- NMR spectroscopy : and NMR confirm substituent positioning and ring saturation .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within 0.4% of theoretical values ).
Q. What initial biological screening methods are employed for these derivatives?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution .
- ATP-sensitive potassium channel activation : Electrophysiological assays on pancreatic β-cells to evaluate hypoglycemic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted derivatives?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates in alkylation steps .
- Catalyst screening : Copper iodide (CuI) accelerates click chemistry reactions (e.g., CuAAC for triazole derivatives) .
- Temperature control : UV irradiation at 0–10°C minimizes side reactions during chlorination .
Q. What computational approaches aid in designing novel derivatives with enhanced bioactivity?
- Molecular docking : Predicts binding affinities to targets like ATP-sensitive potassium channels. Substituent electronegativity at the 7-position correlates with membrane permeability .
- QSAR modeling : Links structural features (e.g., nitro groups at position 6) to antimicrobial activity .
- DFT calculations : Analyzes ring strain and electronic effects in cycloaddition reactions (e.g., mesoionic oxazolone interactions ).
Q. How can contradictions in biological activity data be resolved?
- Purity validation : HPLC and 2D NMR exclude impurities as confounding factors .
- ADMET profiling : Comparative studies on absorption and metabolism explain bioavailability discrepancies .
- Dose-response curves : Differentiate intrinsic activity from toxicity thresholds (e.g., convulsions observed at high doses in Trypanosoma studies ).
Q. What strategies address regioselectivity challenges in electrophilic substitutions?
- Directing groups : Allyl or methoxybenzyl groups at position 2 orient electrophiles to position 3 .
- Radical stabilization : Chlorine at position 3 stabilizes intermediates during Diels-Alder reactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
